Cas no 920954-84-3 (2-{4-ethyl(phenyl)sulfamoylbenzamido}-4H,5H,6H-cyclopentabthiophene-3-carboxamide)
2-{4-ethyl(phenyl)sulfamoylbenzamido}-4H,5H,6H-cyclopentabthiophene-3-carboxamide Chemical and Physical Properties
Names and Identifiers
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- 2-{4-ethyl(phenyl)sulfamoylbenzamido}-4H,5H,6H-cyclopentabthiophene-3-carboxamide
- 2-(4-(N-ethyl-N-phenylsulfamoyl)benzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide
- 4H-Cyclopenta[b]thiophene-3-carboxamide, 2-[[4-[(ethylphenylamino)sulfonyl]benzoyl]amino]-5,6-dihydro-
- HMS3522M21
- AKOS001277554
- F1302-0246
- 2-{4-[ethyl(phenyl)sulfamoyl]benzamido}-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide
- Z27360926
- 920954-84-3
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- Inchi: 1S/C23H23N3O4S2/c1-2-26(16-7-4-3-5-8-16)32(29,30)17-13-11-15(12-14-17)22(28)25-23-20(21(24)27)18-9-6-10-19(18)31-23/h3-5,7-8,11-14H,2,6,9-10H2,1H3,(H2,24,27)(H,25,28)
- InChI Key: KXDLTHHCTXJBJH-UHFFFAOYSA-N
- SMILES: C12CCCC=1C(C(N)=O)=C(NC(=O)C1=CC=C(S(N(CC)C3=CC=CC=C3)(=O)=O)C=C1)S2
Computed Properties
- Exact Mass: 469.11299857g/mol
- Monoisotopic Mass: 469.11299857g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 32
- Rotatable Bond Count: 7
- Complexity: 786
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4
- Topological Polar Surface Area: 146Ų
Experimental Properties
- Density: 1.424±0.06 g/cm3(Predicted)
- pka: 11.70±0.20(Predicted)
2-{4-ethyl(phenyl)sulfamoylbenzamido}-4H,5H,6H-cyclopentabthiophene-3-carboxamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F1302-0246-2μmol |
2-{4-[ethyl(phenyl)sulfamoyl]benzamido}-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide |
920954-84-3 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
| Life Chemicals | F1302-0246-5μmol |
2-{4-[ethyl(phenyl)sulfamoyl]benzamido}-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide |
920954-84-3 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
| Life Chemicals | F1302-0246-10μmol |
2-{4-[ethyl(phenyl)sulfamoyl]benzamido}-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide |
920954-84-3 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
| Life Chemicals | F1302-0246-20μmol |
2-{4-[ethyl(phenyl)sulfamoyl]benzamido}-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide |
920954-84-3 | 90%+ | 20μl |
$79.0 | 2023-05-17 | |
| Life Chemicals | F1302-0246-1mg |
2-{4-[ethyl(phenyl)sulfamoyl]benzamido}-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide |
920954-84-3 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
| Life Chemicals | F1302-0246-2mg |
2-{4-[ethyl(phenyl)sulfamoyl]benzamido}-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide |
920954-84-3 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
| Life Chemicals | F1302-0246-3mg |
2-{4-[ethyl(phenyl)sulfamoyl]benzamido}-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide |
920954-84-3 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
| Life Chemicals | F1302-0246-4mg |
2-{4-[ethyl(phenyl)sulfamoyl]benzamido}-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide |
920954-84-3 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
| Life Chemicals | F1302-0246-5mg |
2-{4-[ethyl(phenyl)sulfamoyl]benzamido}-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide |
920954-84-3 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
| Life Chemicals | F1302-0246-10mg |
2-{4-[ethyl(phenyl)sulfamoyl]benzamido}-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide |
920954-84-3 | 90%+ | 10mg |
$79.0 | 2023-05-17 |
2-{4-ethyl(phenyl)sulfamoylbenzamido}-4H,5H,6H-cyclopentabthiophene-3-carboxamide Related Literature
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J. Matthew Kurley,Phillip W. Halstenberg,Abbey McAlister,Stephen Raiman,Richard T. Mayes RSC Adv., 2019,9, 25602-25608
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3. Estimating and correcting interference fringes in infrared spectra in infrared hyperspectral imagingGhazal Azarfar,Ebrahim Aboualizadeh,Nicholas M. Walter,Simona Ratti,Camilla Olivieri,Alessandra Norici,Michael Nasse,Achim Kohler,Mario Giordano Analyst, 2018,143, 4674-4683
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Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
Additional information on 2-{4-ethyl(phenyl)sulfamoylbenzamido}-4H,5H,6H-cyclopentabthiophene-3-carboxamide
Professional Introduction to Compound with CAS No. 920954-84-3 and Product Name: 2-{4-ethyl(phenyl)sulfamoylbenzamido}-4H,5H,6H-cyclopentabthiophene-3-carboxamide
The compound with the CAS number 920954-84-3 and the product name 2-{4-ethyl(phenyl)sulfamoylbenzamido}-4H,5H,6H-cyclopentabthiophene-3-carboxamide represents a significant advancement in the field of pharmaceutical chemistry. This compound belongs to a class of heterocyclic molecules that have garnered considerable attention due to their potential biological activities and structural diversity. The unique combination of benzamido, sulfamoyl, and cyclopentabthiophene moieties in its structure imparts distinct chemical properties that make it a promising candidate for further research and development.
Recent studies in medicinal chemistry have highlighted the importance of cyclopentabthiophene derivatives in the design of novel therapeutic agents. These compounds exhibit a range of pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities. The presence of the 4-ethyl(phenyl)sulfamoyl group in the molecule suggests potential interactions with biological targets such as enzymes and receptors, which are critical for modulating disease pathways. This moiety is known to enhance binding affinity and selectivity, making it an attractive feature for drug design.
The benzamido group is another key feature of this compound that contributes to its pharmacological potential. Benzamido derivatives have been extensively studied for their role in various biological processes, including pain relief, neuroprotection, and anti-inflammatory effects. The incorporation of this group into the cyclopentabthiophene core may lead to novel mechanisms of action that could be exploited for therapeutic purposes. Additionally, the 3-carboxamide functionality at the terminal position of the molecule further enhances its versatility, allowing for further chemical modifications and derivatization.
One of the most exciting aspects of this compound is its potential application in the treatment of complex diseases. Current research indicates that molecules with similar structural motifs may interact with multiple targets within biological pathways, leading to synergistic effects that could improve treatment outcomes. For instance, studies have shown that cyclopentabthiophene derivatives can modulate signaling pathways involved in cancer progression by inhibiting key enzymes and transcription factors. The 2-{4-ethyl(phenyl)sulfamoylbenzamido}-4H,5H,6H-cyclopentabthiophene-3-carboxamide compound may offer a new approach to targeting these pathways by leveraging its unique structural features.
Another area of interest is the potential use of this compound in drug discovery programs aimed at identifying new therapeutic agents. The structural complexity of this molecule provides a rich scaffold for medicinal chemists to explore various chemical space dimensions. By systematically modifying different parts of the molecule, researchers can optimize its pharmacological properties and develop more effective drugs. The sulfamoyl group, in particular, has been shown to enhance solubility and bioavailability, which are critical factors for drug development.
The synthesis of this compound involves multiple steps that require careful optimization to ensure high yield and purity. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions and transition-metal-catalyzed cyclizations are employed to construct the complex cyclopentabthiophene core. These methods not only provide efficient routes to the target molecule but also allow for precise control over its stereochemistry. This level of synthetic control is essential for producing compounds with desired biological activities.
In conclusion, the compound with CAS number 920954-84-3 and product name 2-{4-ethyl(phenyl)sulfamoylbenzamido}-4H,5H,6H-cyclopentabthiophene-3-carboxamide represents a significant advancement in pharmaceutical chemistry. Its unique structural features make it a promising candidate for further research and development in various therapeutic areas. The combination of benzamido, sulfamoyl, and cyclopentabthiophene moieties provides a rich scaffold for medicinal chemists to explore new drug candidates. As research continues to uncover the full potential of this compound, it is likely to play an important role in future drug discovery efforts.
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